N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide
Description
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a fused naphthothiophene backbone substituted with a methyl group at the 3-position and an acetamide moiety at the 2-position.
Properties
CAS No. |
62615-36-5 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(3-methylbenzo[g][1]benzothiol-2-yl)acetamide |
InChI |
InChI=1S/C15H13NOS/c1-9-12-8-7-11-5-3-4-6-13(11)14(12)18-15(9)16-10(2)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
CJHAUWAXLWFETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC3=CC=CC=C32)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Triazole-Functionalized Naphthalene Acetamides ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted analogs (6b, 6c) share the acetamide core but incorporate a triazole ring and naphthalene moiety. Key differences include:
- Functional Groups: The triazole ring and variable nitro substituents (e.g., 6b: 2-nitrophenyl; 6c: 3-nitrophenyl) introduce distinct electronic effects. IR spectra show characteristic NO₂ asymmetric stretching at ~1500–1535 cm⁻¹ for nitro-containing derivatives, absent in the target compound .
- Synthesis: These compounds are synthesized via Cu(OAc)₂-catalyzed 1,3-dipolar cycloaddition, contrasting with the unknown synthesis route of the target compound.
Table 1: Comparison with Triazole Acetamides
Antiproliferative Cyclopenta[b]thiophene Acetamide ()
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) features a cyclopenta[b]thiophene core with a cyano group and sulfamoyl substituent. Key distinctions:
- Structural Backbone : The cyclopenta[b]thiophene ring is smaller and more rigid than the naphthothiophene in the target compound.
- Bioactivity : Compound 24 inhibits ATP binding sites of tyrosine kinase receptors, showing antiproliferative activity in MCF7 cells . The target compound’s methyl group may alter steric interactions critical for kinase inhibition.
Table 2: Comparison with Bioactive Thiophene Acetamides
| Compound | Core Structure | Key Functional Groups | Bioactivity |
|---|---|---|---|
| Target Compound | Naphthothiophene | Methyl, acetamide | Not reported |
| 24 () | Cyclopenta[b]thiophene | Cyano, sulfamoyl | Antiproliferative (MCF7) |
Agrochemical Acetamides ()
Chloro-substituted acetamides like dimethenamid and alachlor are widely used as herbicides. Structural and functional contrasts include:
- Substituents : Chloro and methoxy groups in agrochemicals (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) enhance electrophilicity, favoring reactivity with biological targets in plants. The target compound’s methylnaphthothiophene may reduce environmental mobility compared to these smaller, halogenated analogs .
- Applications : Agrochemicals target plant enzyme systems (e.g., lipid biosynthesis), whereas the target compound’s fused aromatic system could favor pharmaceutical applications.
Table 3: Comparison with Agrochemical Acetamides
| Compound | Core Structure | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | Naphthothiophene | Methyl, acetamide | Not specified |
| Alachlor () | Diethylphenyl | Chloro, methoxymethyl | Herbicide |
Cyano-Substituted Dihydronaphthothiophene Acetamide ()
N-(3-Cyano-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)acetamide shares the naphthothiophene backbone but includes a cyano group and a partially saturated ring. Differences include:
- Saturation : Partial saturation in the dihydronaphthothiophene may enhance solubility or conformational flexibility .
Biological Activity
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes current findings on its biological activity, highlighting key studies, methodologies, and results.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a naphthalene moiety fused with a thiophene ring. The molecular formula is , and it possesses unique electronic properties that may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The details of the synthetic pathway are crucial for understanding its biological applications. For example, the compound can be synthesized through acylation reactions involving thiophene derivatives and acetamides.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits moderate antioxidant activity. This was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of compounds to scavenge free radicals. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. Utilizing the microdilution method, studies revealed significant activity against both Gram-positive and Gram-negative bacteria. Notably, the compound showed effectiveness against yeast strains such as Candida glabrata and Candida krusei, indicating its broad-spectrum antimicrobial potential.
Data Table: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antioxidant | ABTS Assay | Moderate scavenging activity |
| Antimicrobial | Microdilution Method | Significant activity against multiple strains |
Case Studies
- Antioxidant Study : In a controlled laboratory setting, researchers assessed the antioxidant capacity of this compound by measuring its effect on DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. The compound demonstrated a dose-dependent response, highlighting its potential as a natural antioxidant agent.
- Antimicrobial Efficacy : A study focused on the antimicrobial effects of this compound involved testing against clinical isolates of bacteria. Results indicated that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth significantly more than standard antibiotics like penicillin.
The proposed mechanisms underlying the biological activities of this compound include:
- Electron Donation : The compound's ability to donate electrons may contribute to its antioxidant properties.
- Membrane Disruption : Its lipophilic nature allows it to interact with bacterial membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
